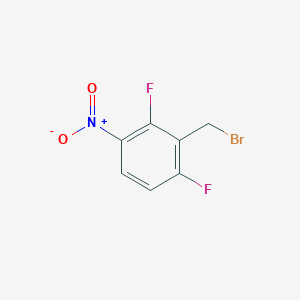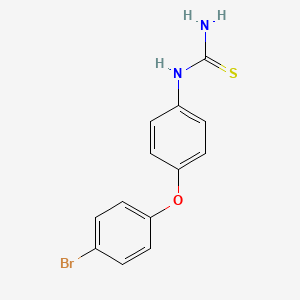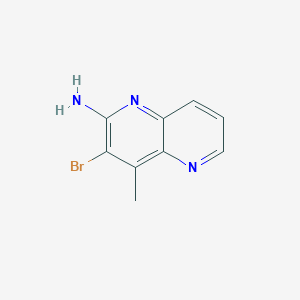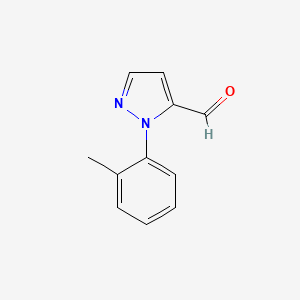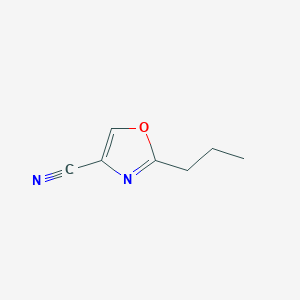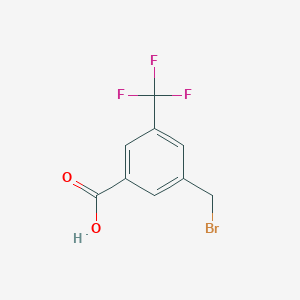
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is an organic compound featuring a benzene ring substituted with a bromomethyl group and a trifluoromethyl group
Synthetic Routes and Reaction Conditions:
Bromination of 3-methyl-5-(trifluoromethyl)benzoic acid: The synthesis typically begins with the bromination of 3-methyl-5-(trifluoromethyl)benzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, which are critical for achieving high yields and purity.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of 3-(carboxymethyl)-5-(trifluoromethyl)benzoic acid.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 3-(methyl)-5-(trifluoromethyl)benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: 3-(Azidomethyl)-5-(trifluoromethyl)benzoic acid.
Oxidation: 3-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid.
Reduction: 3-(Methyl)-5-(trifluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, including those involved in cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-(bromomethyl)-5-(trifluoromethyl)benzoic acid involves its ability to undergo various chemical reactions that modify its structure and reactivity. The bromomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it an attractive candidate for drug development. The molecular targets and pathways involved depend on the specific application and the nature of the modifications introduced by the compound.
Comparación Con Compuestos Similares
3-(Chloromethyl)-5-(trifluoromethyl)benzoic acid: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and is used in different synthetic applications.
3-(Bromomethyl)-4-(trifluoromethyl)benzoic acid: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
3-(Bromomethyl)-5-(difluoromethyl)benzoic acid: Contains a difluoromethyl group instead of a trifluoromethyl group, affecting its chemical properties and uses.
Uniqueness: 3-(Bromomethyl)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability.
Propiedades
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-4-5-1-6(8(14)15)3-7(2-5)9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIQUSXZKMQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
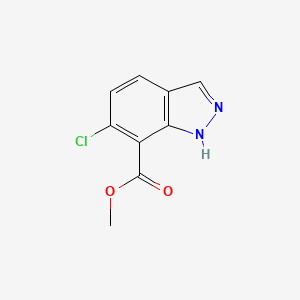
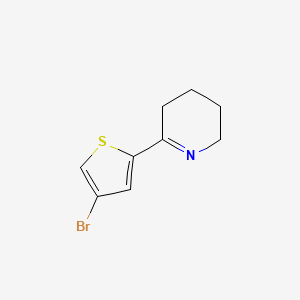
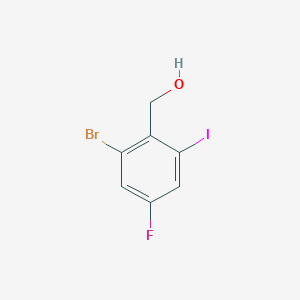
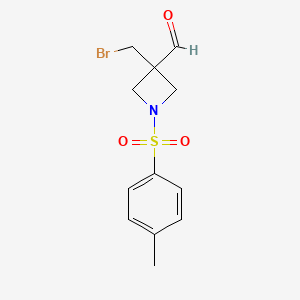

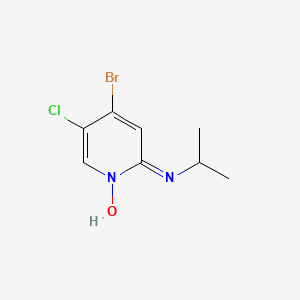

![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)
![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)
